trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (CAS 733740-98-2) is a halogenated, stereochemically defined keto-acid. It functions as a critical precursor in multi-step organic synthesis, most notably in the production of advanced active pharmaceutical ingredients (APIs). Its primary value is derived from the specific 'trans' configuration of its substituted cyclopentane ring and the presence of a bromine atom on the benzoyl group, which serves as a reactive handle for carbon-carbon bond formation. This combination of features makes it a specialized building block for constructing complex molecular architectures, such as the cardiac myosin inhibitor Mavacamten.
Substituting this compound with near analogs is a primary driver of process failure and impurity generation in relevant synthetic applications. Using the cis-isomer or a cis/trans mixture introduces diastereomeric impurities that are difficult and costly to separate from the desired downstream product. The final biological activity of target molecules like Mavacamten is dependent on precise stereochemistry, rendering the cis-isomer an unacceptable alternative. Furthermore, replacing the bromo- group with a chloro- or unsubstituted phenyl group eliminates the specific reactivity required for key palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), which are often the central reason for this precursor's selection. These substitutions would necessitate a complete, and likely less efficient, redesign of the established synthesis route.
This compound is a documented key intermediate in the synthesis of Mavacamten, a first-in-class cardiac myosin inhibitor for hypertrophic cardiomyopathy. The 4-bromo substituent is not an arbitrary choice; it is the specific reactive site for a subsequent Suzuki cross-coupling reaction to introduce a required pyrazole moiety. An analog lacking the bromine atom, such as trans-2-benzoylcyclopentanecarboxylic acid, is incompatible with this critical C-C bond-forming step, making it an unsuitable precursor for this validated and high-value synthesis route.
| Evidence Dimension | Suitability as a Suzuki Coupling Precursor |
| Target Compound Data | Contains essential C-Br bond for palladium-catalyzed Suzuki reaction. |
| Comparator Or Baseline | trans-2-Benzoylcyclopentanecarboxylic acid (unsubstituted analog) lacks the required aryl halide handle. |
| Quantified Difference | Qualitatively non-interchangeable; the reaction fails with the unsubstituted comparator. |
| Conditions | Synthesis of Mavacamten intermediate via Suzuki cross-coupling. |
For the synthesis of Mavacamten or related analogs via established routes, the bromine atom is a non-negotiable feature for the key bond-forming reaction.
The 'trans' stereochemistry of the cyclopentane ring is critical for controlling the stereochemical outcome of the final API. Using the pure trans-isomer directly leads to the desired diastereomer in subsequent steps of the Mavacamten synthesis. In contrast, using the cis-isomer or a cis/trans mixture would generate a corresponding diastereomeric impurity. Such impurities are often challenging and expensive to remove at later stages, leading to significant yield loss and increased manufacturing costs. In general, cis and trans isomers of substituted cycloalkanes exhibit different physical properties and reactivity, making their separation non-trivial.
| Evidence Dimension | Diastereomeric Purity of Downstream Products |
| Target Compound Data | Yields a single, desired diastereomer in subsequent reactions. |
| Comparator Or Baseline | cis-isomer or a cis/trans mixture. |
| Quantified Difference | Avoids the generation of diastereomeric impurities that would require costly separation. |
| Conditions | Multi-step synthesis of a stereochemically complex API. |
Procuring the stereochemically pure trans-isomer is a direct investment in higher process yield, simpler purification, and lower manufacturing costs.
In palladium-catalyzed cross-coupling reactions, the choice of halogen is a key process parameter. Aryl bromides often represent a practical balance between reactivity, stability, and cost compared to other halides. They are typically more reactive than the corresponding aryl chlorides, which may require higher temperatures, higher catalyst loadings, or more specialized (and expensive) ligands to achieve comparable yields and reaction times. While aryl iodides are more reactive, they are also more expensive and can be less stable. The selection of the bromo- derivative is therefore indicative of a well-optimized process suitable for scale-up.
| Evidence Dimension | Relative Reactivity in Cross-Coupling |
| Target Compound Data | Aryl bromide: Good balance of reactivity and stability. |
| Comparator Or Baseline | Aryl chloride (less reactive) / Aryl iodide (more expensive, less stable). |
| Quantified Difference | Aryl bromides generally undergo oxidative addition to Pd(0) faster than aryl chlorides, enabling milder and more efficient process conditions. |
| Conditions | Industrial-scale palladium-catalyzed cross-coupling reactions. |
This compound's aryl bromide moiety provides a reliable and well-characterized reactive handle for scalable synthesis, avoiding the process challenges associated with less reactive chloro-analogs.
As a validated key intermediate, this compound is the material of choice for the synthesis of the cardiac myosin inhibitor Mavacamten. Its specific stereochemistry and reactive handle are essential for implementing established, patent-documented synthetic routes that prioritize purity and yield.
For the development of novel therapeutics requiring a trans-1,2-disubstituted cyclopentane core, this compound serves as an ideal starting point. It provides a rigid, stereodefined scaffold and a versatile bromine atom for further elaboration via Suzuki, Sonogashira, Buchwald-Hartwig, or other cross-coupling methodologies.
In process development where the formation of hard-to-separate diastereomers is a primary risk, starting with this stereochemically pure raw material is a critical risk-mitigation strategy. It ensures that the desired stereocenter is set correctly at an early stage, simplifying downstream purifications and maximizing the overall efficiency of the synthetic sequence.